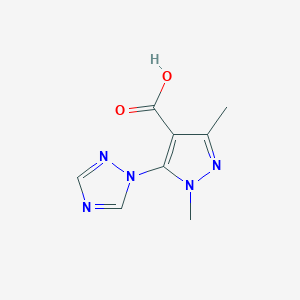
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
The compound “1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms.
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of hydrazines with 1,3-diketones . The exact method would depend on the specific substituents on the pyrazole ring.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a 1,2,4-triazole ring attached to it, which is a five-membered ring with three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions of this compound would largely be determined by the functional groups present. The carboxylic acid group (-COOH) is typically reactive and can participate in a variety of reactions, including esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid group would likely make this compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Copper(I) Complexes Synthesis : Copper(I) complexes of bis(pyrazol-1-yl) carboxylic acid derivatives have been synthesized, demonstrating significant antitumor activity across various human tumor cell lines. This includes effectiveness against cisplatin-sensitive, cisplatin-resistant, and multi-drug-resistant phenotypes, showcasing lower inhibitory concentration values compared to cisplatin and inducing endoplasmic reticulum stress (Pellei et al., 2020).
Chemical Synthesis and Catalysis
Ruthenium-Catalyzed Synthesis : The compound serves as a precursor for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, integral for creating peptidomimetics or biologically active compounds. A ruthenium-catalyzed protocol has been developed to synthesize protected versions of this triazole amino acid, contributing to the fields of medicinal chemistry and material science (Ferrini et al., 2015).
Coordination Chemistry
Mononuclear CuII/CoII Complexes : Novel pyrazole-dicarboxylate acid derivatives have been synthesized and used to study their coordination and chelation properties with CuII/CoII/ZnII, resulting in mononuclear chelate complexes. These studies contribute to the understanding of coordination chemistry and potential applications in catalysis and material science (Radi et al., 2015).
Material Science and Luminescence
Fluorescent Properties : Derivatives of 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid, specifically 1,3,5-triaryl-2-pyrazolines, have been synthesized and shown to possess fluorescent properties in the blue region of the visible spectrum. This research opens pathways for the use of these compounds in optical materials and sensors (Hasan et al., 2011).
Coordination Complexes and Antitumor Activity
Silver Complexes with Phosphanes : Silver(I) complexes derived from pyrazole-dicarboxylate acid derivatives have shown substantial in vitro antitumor activity, outperforming cisplatin in efficacy against various solid tumors, including small-cell lung carcinoma (SCLC). These complexes are highlighted for their potential as chemotherapeutic agents and their selective targeting of the Thioredoxin (TrxR) system (Pellei et al., 2023).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-dimethyl-5-(1,2,4-triazol-1-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-5-6(8(14)15)7(12(2)11-5)13-4-9-3-10-13/h3-4H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLWCIJEBRVZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)N2C=NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



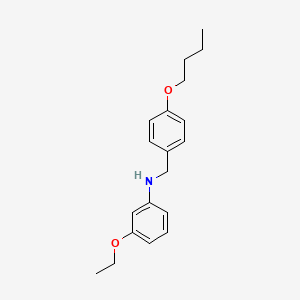
![N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1437572.png)
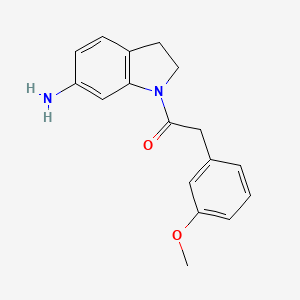
![2-Methoxy-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1437574.png)
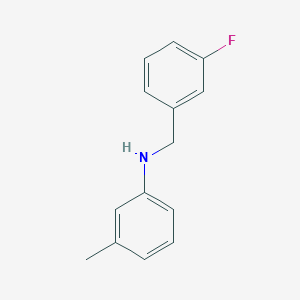
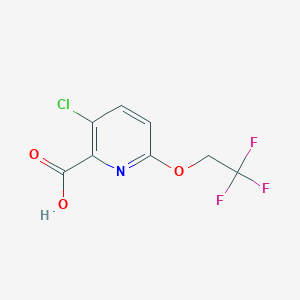
![3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline](/img/structure/B1437581.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline](/img/structure/B1437584.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-[3-(2-ethoxyethoxy)benzyl]amine](/img/structure/B1437587.png)
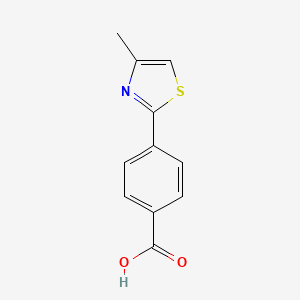
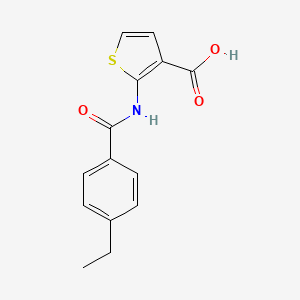
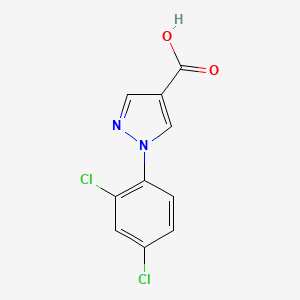
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1437593.png)
![3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1437594.png)